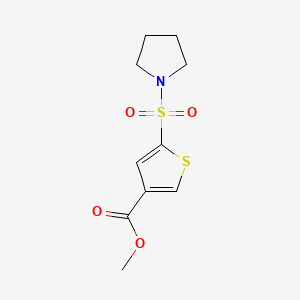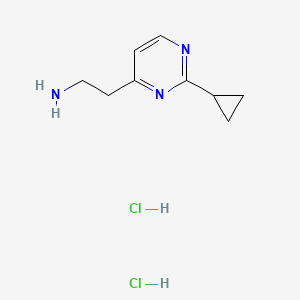![molecular formula C12H21BO3 B13474479 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a methyloxolan-3-ylidene moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under mild conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the desired product through hydrolysis and purification steps .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, alcohols, alkanes, and substituted boronates. These products are valuable intermediates in organic synthesis and have applications in various fields .
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronate group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane structure but with an isopropoxy group instead of the methyloxolan-3-ylidene moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with only the dioxaborolane ring and no additional substituents.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: This compound contains a picolinate group attached to the dioxaborolane ring.
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyloxolan-3-ylidene moiety enhances its ability to participate in various organic transformations and makes it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H21BO3 |
|---|---|
Peso molecular |
224.11 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO3/c1-9-6-10(8-14-9)7-13-15-11(2,3)12(4,5)16-13/h7,9H,6,8H2,1-5H3/b10-7- |
Clave InChI |
DQOYNHSYKAYMTA-YFHOEESVSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CC(OC2)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(OC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



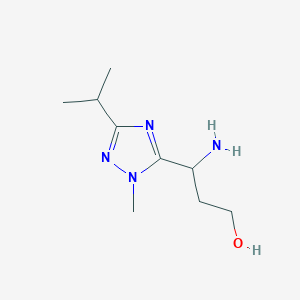


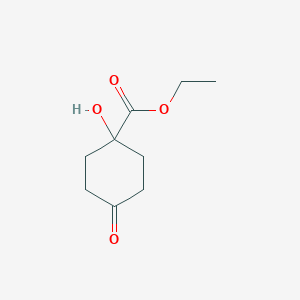
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)

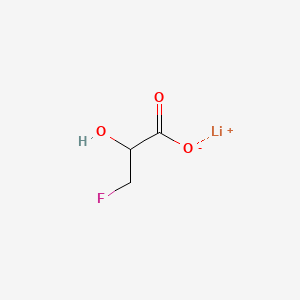
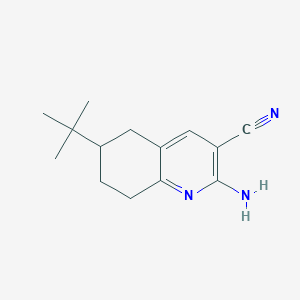
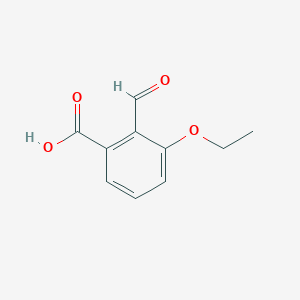
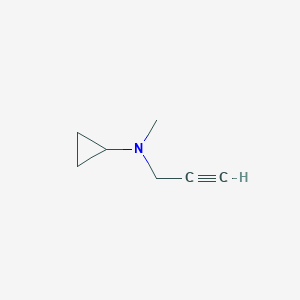
![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
